molecular formula C9H19NO3S B1261667 N-hydroxytetrahomomethionine

N-hydroxytetrahomomethionine

Cat. No. B1261667
M. Wt: 221.32 g/mol
InChI Key: CGCGAIDHWUSRHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-hydroxytetrahomomethionine is an N-hydroxy-alpha-amino acid having a 7-thiaoctyl substituent at the 2-position. It derives from a tetrahomomethionine. It is a conjugate acid of a N-hydroxytetrahomomethioninate.

Scientific Research Applications

Methionine Metabolism

  • N-Hydroxytetrahomomethionine is related to methionine metabolism. Studies have investigated the effects of different methionine sources, including hydroxyl analogs like DL-HMTBA (which is similar in structure to N-hydroxytetrahomomethionine), on metabolic pathways in cells. These studies found that DL-HMTBA affects the transmethylation and remethylation of methionine and can promote trans-sulfur metabolism compared to other methionine sources (Zuo, Gu, Li, Wei, & Peng, 2019).

Methionine Forms and Liver Metabolism

  • Research on various forms of methionine, including its hydroxy analogs, has demonstrated their effects on the regulation of genes involved in methionine regeneration and metabolism in primary bovine hepatocytes. This indicates that different forms of methionine, potentially including N-hydroxytetrahomomethionine, may have similar impacts on liver metabolism (Zhang & White, 2019).

Bioavailability and Nutritional Aspects

  • The bioavailability and nutritional aspects of methionine sources, including hydroxyl analogs, have been discussed in the context of animal nutrition. This research provides insights into the metabolic differences between various methionine sources, which could be relevant for understanding the roles of N-hydroxytetrahomomethionine (Kratzer & Littell, 2006).

Metabolism in Specific Disorders

  • Studies on homocysteine remethylation disorders have highlighted the importance of methionine metabolism in these conditions. While not directly about N-hydroxytetrahomomethionine, this research provides a context for understanding how alterations in methionine metabolism can impact health (Wong et al., 2015).

Overview of Sulfur-Containing Amino Acids

  • Research on sulfur-containing amino acids, including methionine, has provided a comprehensive overview of their roles in metabolism and health. This research can help contextualize the importance of N-hydroxytetrahomomethionine in broader biochemical pathways (Brosnan & Brosnan, 2006).

properties

Product Name

N-hydroxytetrahomomethionine

Molecular Formula

C9H19NO3S

Molecular Weight

221.32 g/mol

IUPAC Name

2-(hydroxyamino)-8-methylsulfanyloctanoic acid

InChI

InChI=1S/C9H19NO3S/c1-14-7-5-3-2-4-6-8(10-13)9(11)12/h8,10,13H,2-7H2,1H3,(H,11,12)

InChI Key

CGCGAIDHWUSRHO-UHFFFAOYSA-N

Canonical SMILES

CSCCCCCCC(C(=O)O)NO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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